molecular formula C2HBrF4 B1616753 1-Bromo-1,1,2,2-tetrafluoroethane CAS No. 354-07-4

1-Bromo-1,1,2,2-tetrafluoroethane

Cat. No.: B1616753
CAS No.: 354-07-4
M. Wt: 180.93 g/mol
InChI Key: MVVYPRYEJILXPT-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoroethane is a type of hydrofluorocarbon . It is an isomer of the more commonly used 1,1,1,2-tetrafluoroethane . The molecular formula of this compound is C2HBrF4 .


Synthesis Analysis

This compound can be synthesized by the bromination of 1,1,1,2-tetrafluoroethane at temperatures above 400°C . The heat of hydrobromination at 367K is -137.75 ± 0.75 kJ/mol .


Molecular Structure Analysis

The molecular weight of this compound is 180.927 . The IUPAC Standard InChIKey is MVVYPRYEJILXPT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of HBr with C2F4 results in the formation of this compound . The reaction is exothermic with a heat of reaction of -137.75 ± 0.75 kJ/mol .


Physical and Chemical Properties Analysis

This compound is a colorless, non-toxic, and non-flammable chemical . It is insoluble in water .

Scientific Research Applications

Molecular Structures and Bonding

Research has focused on the molecular structures of 1-Bromo-1,1,2,2-tetrafluoroethane derivatives. For example, Schoth et al. (1997) explored the molecular structures of 4-dimethylaminopyridinium derivatives of 1,2-dibromo-1,1,2,2-tetrafluoroethane, revealing insights into the molecular bonding and structural configurations of these compounds (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).

Laser Isotope Separation

Takeuchi et al. (1985) reported on the use of 2-bromo-1,1,1,2-tetrafluoroethane in laser isotope separation of tritium, demonstrating its utility in precise and controlled isotopic separation processes (Takeuchi, Kurihara, Makide, Midorikawa, & Tashiro, 1985).

Synthesis of Nitrogen Heterocycles

Tichý et al. (2020) presented a novel synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, demonstrating its utility in preparing N-tetrafluoroethylated and N-difluoromethylated nitrogen heterocycles, a significant advancement in organic chemistry (Tichý, Kostal, Motornov, Klimánková, & Beier, 2020).

Source of Tetrafluoroethylidene

Research by Seyferth and Murphy (1973) explored the use of phenyl (1-bromo-1,2,2,2-tetrafluoroethyl)mercury as a source for tetrafluoroethylidene, contributing to the development of new synthetic pathways in organometallic chemistry (Seyferth & Murphy, 1973).

Study of Molecular Chirality

Isert et al. (2020) investigated the chirped pulse Fourier transform microwave spectrum of chiral molecule 2-bromo-1,1,1,2-tetrafluoroethane, contributing to our understanding of molecular chirality and its implications in stereochemistry (Isert, Marshall, Bailey, & Grubbs, 2020).

Photodissociation Dynamics

Zou et al. (2000) conducted studies on the ultraviolet photodissociation of 1,2 dibromo-tetrafluoroethane (Halon-2402), enhancing our understanding of photodissociation dynamics in complex organic molecules (Zou, McGivern, Sorkhabi, Suits, & North, 2000).

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF4/c3-2(6,7)1(4)5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVYPRYEJILXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334442
Record name 1-Bromo-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-07-4
Record name 1-Bromo-1,1,2,2-tetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1,1,2,2-tetrafluoroethane
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1-Bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 4
1-Bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 5
1-Bromo-1,1,2,2-tetrafluoroethane
Reactant of Route 6
1-Bromo-1,1,2,2-tetrafluoroethane

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